4-(2-Propoxyethoxy)piperidine hydrochloride

Übersicht

Beschreibung

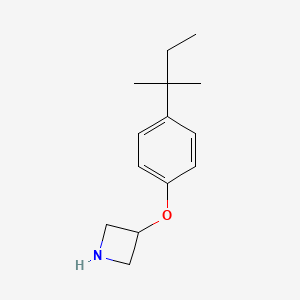

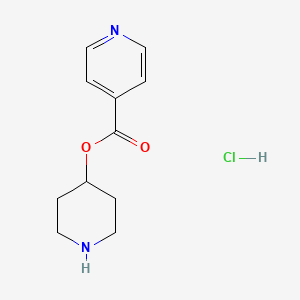

4-(2-Propoxyethoxy)piperidine hydrochloride is a synthetic organic compound . It is a derivative of piperidine, which is a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Molecular Structure Analysis

The molecular formula of 4-(2-Propoxyethoxy)piperidine hydrochloride is C10H22ClNO2 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Wissenschaftliche Forschungsanwendungen

Metabolic Activity in Obese Rats : 3-Hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, a compound related to 4-(2-Propoxyethoxy)piperidine hydrochloride, was found to reduce food intake and weight gain in obese rats, indicating its potential in metabolic research (Massicot, Steiner, & Godfroid, 1985).

Feeding Behavior and Toxicity : The same compound was tested for its effects on feeding behavior, showing that it affects the satiety center and reduces obesity in mice. This suggests its utility in studies related to appetite regulation (Massicot, Thuillier, & Godfroid, 1984).

Chemical Properties and Pharmacokinetics : A study on Paroxetine hydrochloride, a phenylpiperidine derivative, documented its physicochemical properties, spectroscopic data, and pharmacokinetics, providing insights that can be useful for similar compounds (Germann, Ma, Han, & Tikhomirova, 2013).

Energy Expenditure in Rats : Another study on (4-chlorophenoxyacetate) N-methyl 3-hydroxymethyl piperidine, hydrochloride (PM 170), found that it increases energy expenditure in rats, which could be relevant for metabolic and obesity research (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).

Acetylcholinesterase Inhibitors : Piperidine derivatives, including 1-benzyl-4-(2-phthalimidoethyl)piperidine, have been investigated for their potential as acetylcholinesterase inhibitors, relevant for neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1992).

Cytotoxicity and Anticancer Agents : A novel class of cytotoxic and anticancer agents involving 4-piperidinol derivatives was synthesized, highlighting the potential of such compounds in cancer research (Dimmock et al., 1998).

Analgetic Potency and Stereochemistry : The study of beta-1,2-dimethyl-2-phenyl-4-(propionyloxy)piperidine enantiomers demonstrated that opioid receptors can distinguish between different edges of the piperidine ring, offering insights into analgetic potency (Fries, Dodge, Hope, & Portoghese, 1982).

Crystal and Molecular Structure : The structure of paroxetine hydrochloride, a piperidine derivative, was analyzed, contributing to the understanding of crystal forms of such compounds (Yokota, Uekusa, & Ohashi, 1999).

Anti-inflammatory and Antioxidant Activities : Piperidine derivatives were synthesized and tested as anti-inflammatory agents, highlighting their potential in inflammation and antioxidant research (Geronikaki et al., 2003).

Zukünftige Richtungen

Piperidine and its derivatives have been the subject of extensive research due to their therapeutic properties . Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines , as well as the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Eigenschaften

IUPAC Name |

4-(2-propoxyethoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2.ClH/c1-2-7-12-8-9-13-10-3-5-11-6-4-10;/h10-11H,2-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELOXEGYSVXTBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCOC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Propoxyethoxy)piperidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394707.png)

![3-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394708.png)

![3-{[4-(Tert-butyl)benzyl]oxy}azetidine](/img/structure/B1394714.png)

![3-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride](/img/structure/B1394716.png)

![4-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394723.png)

![3-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1394725.png)